molecular formula C10H19N3S B5878948 N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea

N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea

Cat. No. B5878948
M. Wt: 213.35 g/mol
InChI Key: NYLANTKPQZAWOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea (CMPT) is a chemical compound that has been extensively researched for its potential applications in the field of neuroscience. It belongs to the class of thiourea derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is not fully understood. However, it has been suggested that N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea may exert its neuroprotective effects by inhibiting the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to modulate the activity of ion channels such as the NMDA receptor and the voltage-gated calcium channel.
Biochemical and Physiological Effects:
N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to reduce oxidative stress and inflammation, which are associated with neurodegenerative diseases. In addition, N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is its neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea. One area of research could focus on the development of more efficient synthesis methods for N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea. Another area of research could focus on the optimization of the dosage and administration of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea for maximum efficacy. In addition, further studies could investigate the potential use of N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Overall, N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications in the field of neuroscience.

Synthesis Methods

N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea can be synthesized using a variety of methods. One such method involves the reaction of 1-methyl-4-piperidone with cyclopropyl isocyanate in the presence of a catalyst such as triethylamine. The resulting intermediate is then treated with thiosemicarbazide to obtain N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea.

Scientific Research Applications

N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has been extensively studied for its potential applications in the field of neuroscience. It has been shown to exhibit neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-cyclopropyl-N'-(1-methyl-4-piperidinyl)thiourea has also been shown to exhibit anticonvulsant properties and has been investigated for its potential use in the treatment of epilepsy.

properties

IUPAC Name

1-cyclopropyl-3-(1-methylpiperidin-4-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3S/c1-13-6-4-9(5-7-13)12-10(14)11-8-2-3-8/h8-9H,2-7H2,1H3,(H2,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLANTKPQZAWOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC(=S)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24793578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-Cyclopropyl-3-(1-methylpiperidin-4-yl)thiourea

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